Cas no 438634-98-1 (6-Benzothiazolecarboxaldehyde,2,3-dihydro-2-oxo-)

6-Benzothiazolecarboxaldehyde,2,3-dihydro-2-oxo- structure
438634-98-1 structure
Product Name:6-Benzothiazolecarboxaldehyde,2,3-dihydro-2-oxo-
Numero CAS:438634-98-1
MF:C8H5NO2S
MW:179.195800542831
CID:327241
PubChem ID:45077028
Update Time:2025-04-19

6-Benzothiazolecarboxaldehyde,2,3-dihydro-2-oxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Benzothiazolecarboxaldehyde,2,3-dihydro-2-oxo-
    • 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carbaldehyde
    • 6-Benzothiazolecarboxaldehyde,2,3-dihydro-2-oxo-(9CI)
    • 2-Oxo-2,3-di
    • 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
    • 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
    • 2-oxo-2,3-dihydro-benzooxazole-6-carboxylic acid
    • 2-oxo-2,3-dihydrobenzothiazole-6-carboxaldehyde
    • 2-Oxo-2,3-dihydro-benzoxazol-6-carbonsaeure
    • 2-oxobenzoxazole-6-carboxylic acid
    • 2-oxo-benzoxazolin-6-carboxylic acid
    • AC1L9251
    • AC1Q73U3
    • benzoxazolin-2-one-6-carboxylic acid
    • CTK5A2747
    • NSC690677
    • SBB089512
    • SureCN118684
    • 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde
    • SCHEMBL14940358
    • PLOXCHZVADFDRO-UHFFFAOYSA-N
    • 438634-98-1
    • CS-0127699
    • 2-oxo-3H-1,3-benzothiazole-6-carbaldehyde
    • Inchi: 1S/C8H5NO2S/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11)
    • Chiave InChI: PLOXCHZVADFDRO-UHFFFAOYSA-N
    • Sorrisi: S1C(NC2C=CC(C=O)=CC1=2)=O

Proprietà calcolate

  • Massa esatta: 179.004
  • Massa monoisotopica: 179.004
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 219
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 71.5A^2

Proprietà sperimentali

  • PSA: 78.43000
  • LogP: 1.81440
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD